Alogliptin Namino-phthalamide is a pharmaceutical compound primarily classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is utilized in the management of hyperglycemia in patients with type 2 diabetes mellitus. The compound is known for its ability to enhance the levels of incretin hormones, which play a crucial role in glucose metabolism. Alogliptin has been marketed under various brand names, including Nesina, Kazano, and Oseni, and was approved by the FDA on January 25, 2013 .
Alogliptin is derived from modifications of uracil and benzonitrile compounds. It belongs to the class of small molecules and is categorized as an approved drug for therapeutic use in diabetes management. Its development reflects a significant advancement in pharmacotherapy for type 2 diabetes, focusing on improving glycemic control through hormonal regulation .
The synthesis of Alogliptin involves several key steps:
Alogliptin has a molecular formula of and a molecular weight of approximately 339.39 g/mol. The structure consists of a uracil ring connected to a cyanobenzyl moiety and an aminopiperidine group, which are critical for its biological activity. The compound predominantly exists as the R-enantiomer due to minimal chiral conversion in vivo .
Alogliptin participates in various chemical reactions primarily related to its synthesis and metabolic processes:
These reactions highlight alogliptin's stability and low metabolic turnover, contributing to its long half-life of approximately 21 hours.
Alogliptin functions by inhibiting the Dipeptidyl Peptidase-4 enzyme, which normally degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking this enzyme, alogliptin increases the levels of active incretins, leading to enhanced insulin secretion from pancreatic beta cells in response to elevated blood glucose levels.
The physical and chemical properties of alogliptin are critical for its pharmaceutical formulation:
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 339.39 g/mol |
Solubility | 0.58 mg/mL (sparingly soluble) |
LogP | 0.66 |
Topological Polar Surface Area | 94 Ų |
These properties indicate that alogliptin is relatively lipophilic with moderate aqueous solubility, which influences its absorption and distribution characteristics .
Alogliptin is primarily used in clinical settings for:
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4